3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide
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Overview
Description
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide is a complex organic compound featuring a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide typically involves multiple steps. The starting material, 2,2-dimethyl-2,3-dihydrobenzofuran, undergoes a series of reactions to introduce the sulfonamide and propyl groups. Common synthetic routes include:
Formation of the Benzofuran Core: This involves cyclization reactions to form the benzofuran ring.
Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Propyl Group: This can be achieved through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halides and bases for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: The core structure of the compound.
N-propylpropane-1-sulfonamide: A related sulfonamide compound.
Uniqueness
The uniqueness of 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-propylpropane-1-sulfonamide lies in its combination of the benzofuran moiety with the sulfonamide and propyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-propylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-4-9-17-22(18,19)11-6-10-20-14-8-5-7-13-12-16(2,3)21-15(13)14/h5,7-8,17H,4,6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYAQUOACGJOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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